2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group linked to a furan-2-ylmethyl moiety
Preparation Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and furan-2-carboxaldehyde.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with furan-2-ylmethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-(3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide: This compound has a pyridine ring instead of a furan ring, which may result in different chemical and biological properties.
2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide:
2-(3,5-dimethylphenoxy)-N-(benzyl)acetamide: The benzyl group provides different steric and electronic effects compared to the furan-2-ylmethyl group.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17NO3/c1-11-6-12(2)8-14(7-11)19-10-15(17)16-9-13-4-3-5-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
InChI Key |
MWQWVIRHCMHSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=CO2)C |
Origin of Product |
United States |
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